molecular formula C12H15FO3 B13684675 Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13684675
M. Wt: 226.24 g/mol
InChI Key: VGSXURCDJVYKRZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanol.

    Substitution: 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro group enhances its binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-3-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

VGSXURCDJVYKRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)C)O

Origin of Product

United States

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